Imipramine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for enuresis and has 2 investigational indications. This drug has a black box warning from the FDA.

Imipramine, the prototypical tricyclic antidepressant (TCA), is a dibenzazepine-derivative TCA. TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, imipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, imipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as imipramine and amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. Imipramine has less sedative and anticholinergic effects than the tertiary amine TCAs, amitriptyline and clomipramine. See toxicity section below for a complete listing of side effects. Imipramine may be used to treat depression and nocturnal enuresis in children. Unlabeled indications include chronic and neuropathic pain (including diabetic neuropathy), panic disorder, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD).

See also: Imipramine (has active moiety); Imipramine Pamoate (related).

Properties

IUPAC Name |

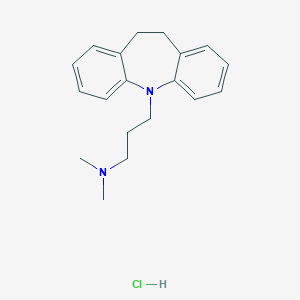

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZXIYZZBJDEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-49-7 (Parent) | |

| Record name | Imipramine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7040738 | |

| Record name | Imipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113-52-0 | |

| Record name | Imipramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipramine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKE5Q1J60U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Preclinical Pharmacological Profile of Imipramine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of imipramine hydrochloride, a prototypical tricyclic antidepressant. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Imipramine, sold under the brand name Tofranil among others, is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder for decades.[1] Its pharmacological activity extends to the treatment of anxiety, panic disorder, and nocturnal enuresis.[1][2] The preclinical evaluation of imipramine has been extensive, providing a deep understanding of its mechanism of action, pharmacokinetic properties, and efficacy in various animal models. This document summarizes key preclinical findings to facilitate further research and development in the field of neuropsychopharmacology.

Mechanism of Action

Imipramine's primary mechanism of action involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[3] Imipramine is a tertiary amine TCA and exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[1][4] Its active metabolite, desipramine, is a more potent inhibitor of norepinephrine reuptake.[1]

In addition to monoamine reuptake inhibition, imipramine interacts with a variety of other receptors, which contributes to both its therapeutic effects and its side effect profile.[1][3] These interactions include antagonism of muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][3]

Signaling Pathways

The therapeutic effects of imipramine are not solely dependent on acute increases in synaptic monoamines but also involve long-term neuroadaptive changes. Chronic administration of imipramine has been shown to modulate intracellular signaling pathways, including the brain-derived neurotrophic factor (BDNF) signaling cascade, which is implicated in neurogenesis and neuronal survival.[1][5] Studies have also indicated that imipramine's antidepressant-like effects are mediated by promoting the expression of CREB-regulated transcription coactivator 1 (CRTC1) in the medial prefrontal cortex (mPFC).[6]

References

- 1. Imipramine - Wikipedia [en.wikipedia.org]

- 2. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 6. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Imipramine Hydrochloride on Serotonin and Norepinephrine Reuptake

Introduction

Imipramine, the prototypical tricyclic antidepressant (TCA), is a dibenzazepine derivative that was first discovered in 1951 and introduced for medical use in 1957.[1] It functions primarily by inhibiting the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] This inhibition increases the concentration of these neurotransmitters available to bind to postsynaptic receptors, which is believed to be the primary mechanism underlying its antidepressant effects.[2] Imipramine and its active metabolite, desipramine, are potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] While it blocks both transporters, imipramine exhibits a significantly higher affinity for SERT compared to NET.[2] This guide provides a detailed technical overview of imipramine hydrochloride's interaction with SERT and NET, presenting quantitative binding data, experimental methodologies, and the resultant effects on intracellular signaling pathways.

Quantitative Analysis of Imipramine's Affinity for SERT and NET

The efficacy of imipramine as a reuptake inhibitor is quantified by its binding affinity (Ki or Kd) and its functional inhibition (IC50) at the serotonin and norepinephrine transporters. These values indicate the concentration of the drug required to achieve a certain level of transporter occupancy or inhibition. Imipramine is characterized as a potent inhibitor of both SERT and NET, with a notable preference for the serotonin transporter.[2][3]

| Parameter | Target Transporter | Value (nM) | Species/System | Reference |

| Kd | Serotonin Transporter (SERT) | 1.4 | Human | [3][4] |

| Kd | Norepinephrine Transporter (NET) | 37 | Human | [3][4] |

| IC50 | Serotonin Transporter (SERT) | 32 | Not Specified | [4] |

| IC50 (High-Affinity Site) | [3H]imipramine Binding | 11.2 | Rat | [5] |

| IC50 (Low-Affinity Site) | [3H]imipramine Binding | 630 | Rat | [5] |

Core Mechanism of Action

Imipramine exerts its therapeutic effect by binding directly to the serotonin and norepinephrine transporters on the presynaptic neuron. This binding action competitively inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft. The resulting elevated synaptic concentrations of these neurotransmitters lead to enhanced and prolonged stimulation of postsynaptic receptors.

Caption: Mechanism of Imipramine Action.

Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter reuptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a drug (e.g., imipramine) for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of imipramine for SERT and NET.

Materials:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the target transporter (SERT or NET).[6]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target, such as [³H]citalopram for SERT or [³H]nisoxetine for NET. [³H]imipramine can also be used.[5]

-

Test Compound: this compound at various concentrations.

-

Buffer Solutions: Assay binding buffer and ice-cold wash buffer.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C), often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold (cell harvester).[6][7]

-

Detection: Scintillation cocktail and a scintillation counter.[7]

Methodology:

-

Incubation: The membrane preparation is incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (imipramine).[8]

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[6]

-

Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6][7]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[6]

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of imipramine. The IC50 value (the concentration of imipramine that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Caption: Workflow for a Radioligand Binding Assay.

Neurotransmitter Reuptake Inhibition Assay

This functional assay directly measures the ability of a drug to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the IC50 value of imipramine for the inhibition of serotonin and norepinephrine uptake.

Methodology:

-

Preparation: A preparation of synaptosomes (resealed nerve terminals) or cells endogenously expressing the transporters (e.g., human neuroblastoma SK-N-BE(2)C cells for NET) is used.[9]

-

Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of imipramine.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) is added to the mixture to initiate the uptake process.[9]

-

Uptake Termination: After a short incubation period, the uptake is terminated, often by rapid filtration and washing, similar to the binding assay, or by other methods that separate the cells/synaptosomes from the extracellular medium.

-

Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured via scintillation counting.

-

Data Analysis: The concentration of imipramine that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Downstream Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by imipramine initiates a cascade of adaptive changes in downstream intracellular signaling pathways. These alterations are thought to be crucial for the long-term therapeutic effects of the drug. Chronic administration of imipramine has been shown to modulate several key signaling pathways related to neuroplasticity, cell survival, and cellular stress responses.

Key affected pathways include:

-

ERK Pathway: Treatment with imipramine can lead to an elevation in the total protein levels of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10]

-

FAK/PYK2 Signaling: Imipramine can induce contrasting changes in the phosphorylation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), which are involved in synaptic plasticity.[10]

-

EGFR/PKC-δ/NF-κB Pathway: In some cellular contexts, imipramine has been shown to suppress the Epidermal Growth Factor Receptor (EGFR)/Protein Kinase C-delta (PKC-δ)/Nuclear Factor-kappa B (NF-κB) signaling pathway, which can influence cell survival and apoptosis.[11][12]

-

BDNF Signaling: The increase in monoamine neurotransmission is linked to changes in Brain-Derived Neurotrophic Factor (BDNF) signaling, a key factor in neurogenesis and synaptic plasticity.[2]

Caption: Downstream Signaling Pathways.

References

- 1. Imipramine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. apexbt.com [apexbt.com]

- 4. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 5. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. gpb.sav.sk [gpb.sav.sk]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imipramine administration induces changes in the phosphorylation of FAK and PYK2 and modulates signaling pathways related to their activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suppression of EGFR/PKC-δ/NF-κB Signaling Associated With Imipramine-Inhibited Progression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Imipramine Hydrochloride: A Technical Guide for Foundational Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine hydrochloride, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder for decades. Beyond its clinical applications, imipramine serves as a critical tool in foundational neuroscience research, enabling the exploration of the neurobiological underpinnings of mood disorders and the mechanisms of antidepressant action. This in-depth technical guide provides a comprehensive overview of imipramine's pharmacology, pharmacokinetics, and its application in key experimental paradigms, offering researchers a detailed resource to facilitate their investigations.

Core Pharmacological Profile

Imipramine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[1][2] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[1][3] Imipramine is a tertiary amine TCA and exhibits a higher affinity for SERT over NET.[1][3] Its major active metabolite, desipramine, is a more potent inhibitor of NET.[2]

In addition to its primary targets, imipramine interacts with a variety of other neurotransmitter receptors, contributing to both its therapeutic effects and side-effect profile. This polypharmacology includes antagonism of histamine H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors.[2][4]

Binding Affinities

The following table summarizes the binding affinities (Ki) of imipramine for key human neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

| Target | Ki (nM) |

| Monoamine Transporters | |

| Serotonin Transporter (SERT) | 1.4 - 20[3][5] |

| Norepinephrine Transporter (NET) | 37[5] |

| Dopamine Transporter (DAT) | 8,500[2] |

| Other Receptors | |

| Histamine H1 Receptor | 37[5] |

| Muscarinic Acetylcholine Receptor (M1-M5) | 46[5] |

| α1-Adrenergic Receptor | 32[5] |

| α2-Adrenergic Receptor | 630[5] |

| Dopamine D2 Receptor | >10,000[2] |

| Serotonin 5-HT1A Receptor | 5.24[6] |

| Serotonin 5-HT2A Receptor | 6.83[6] |

| Serotonin 5-HT2C Receptor | 6.80[6] |

| Sigma1 Receptor | 520[2] |

Pharmacokinetics

The pharmacokinetic profile of imipramine varies across species. Understanding these differences is crucial for translating findings from animal models to human applications.

| Parameter | Mouse | Rat | Human |

| Bioavailability (Oral) | ~27% | 29-77%[3] | 43.6%[7] |

| Elimination Half-life (t½) | ~1.5 hours | 2.4 - 3.5 hours[8] | 12 - 21 hours[3][9] |

| Clearance (CL) | High | ~1 L/h/kg[3] | 12.8 ml/min/kg[7] |

| Volume of Distribution (Vd) | High | High | 10 - 20 L/kg[3] |

| Protein Binding | - | High | 60-96%[3] |

| Primary Metabolite | Desipramine | Desipramine[8] | Desipramine[3] |

Signaling Pathways

The therapeutic effects of imipramine are not solely due to acute increases in synaptic monoamines. Chronic administration leads to neuroadaptive changes in downstream signaling pathways, most notably involving Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB).

Chronic imipramine treatment has been shown to upregulate the expression of BDNF and increase the phosphorylation of CREB (pCREB) in brain regions like the hippocampus and prefrontal cortex. This pathway is believed to play a crucial role in neurogenesis, synaptic plasticity, and ultimately, the therapeutic effects of antidepressants.

Experimental Protocols

Behavioral Assays

The FST is a widely used model to screen for antidepressant-like activity. It is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressants, like imipramine, reduce the duration of immobility.

Apparatus:

-

Transparent Plexiglas cylinder (20 cm diameter, 40-50 cm height).[10]

-

Water depth: 30 cm.[11]

-

Water temperature: 25 ± 1°C.[6]

Procedure:

-

Pre-test Session (Day 1): Place each rat individually in the cylinder for a 15-minute session. This session is for habituation and is not scored for immobility. After the session, remove the rat, dry it with a towel, and return it to its home cage.[12][13]

-

Drug Administration: Administer this compound (e.g., 10, 20, 30 mg/kg, intraperitoneally - i.p.) or vehicle at 24, 5, and 1 hour before the test session.[14]

-

Test Session (Day 2): Place the rat in the cylinder for a 5-minute session. Record the session for later scoring.[12]

-

Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.

The EPM is a widely used assay to assess anxiety-like behavior. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, including some antidepressants, increase the time spent and the number of entries into the open arms.

Apparatus:

-

Plus-shaped maze with two open arms (e.g., 25-30 cm long x 5 cm wide) and two closed arms (same dimensions with 15-16 cm high walls).[15][16]

-

The maze is elevated 50 cm above the floor.[15]

-

Lighting: Dimly lit room (e.g., 15 lux).[10]

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[15]

-

Drug Administration: Administer this compound (e.g., 5, 10, 15 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Test Session: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.[4][17]

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. It is used to assess the effects of drugs like imipramine on neurotransmitter dynamics.

Protocol for Monoamine Measurement in Rat Prefrontal Cortex:

-

Probe Construction:

-

Surgical Implantation:

-

Anesthetize the rat (e.g., ketamine/xylazine).[18]

-

Place the rat in a stereotaxic frame.

-

Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates from bregma: Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.6 mm, Dorsoventral (DV): -2.5 mm.[18]

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).[18]

-

After establishing a stable baseline, administer imipramine (e.g., 10 mg/kg, i.p.) and continue collecting samples.

-

-

Neurochemical Analysis (HPLC-ECD):

-

Analyze dialysate samples for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[20]

-

Mobile phase: A buffer containing sodium phosphate, EDTA, and an ion-pairing agent (e.g., octane sulfonic acid), with a percentage of methanol, adjusted to a specific pH.

-

Electrochemical detector potential: Set to an oxidizing potential (e.g., +0.75 V) to detect monoamines.[18]

-

In Vitro Electrophysiology

Patch-clamp electrophysiology in brain slices allows for the direct measurement of the effects of imipramine on neuronal excitability and synaptic transmission.

Protocol for Whole-Cell Recordings from Pyramidal Neurons in Mouse Prefrontal Cortex Slices:

-

Slice Preparation:

-

Anesthetize the mouse and rapidly dissect the brain.

-

Prepare coronal slices (e.g., 300 µm thick) of the prefrontal cortex using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF with low calcium and high magnesium).[21][22]

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF (containing in mM: 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2).[23]

-

Visualize pyramidal neurons in layer V of the prefrontal cortex using infrared differential interference contrast (IR-DIC) microscopy.

-

Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3).[24]

-

Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties in current-clamp; spontaneous or evoked postsynaptic currents in voltage-clamp).

-

Bath-apply imipramine (e.g., 10-30 µM) and record the changes in neuronal properties.

-

Western Blot for pCREB and BDNF

Western blotting is used to quantify the protein levels of pCREB and BDNF in brain tissue following chronic imipramine treatment.

Protocol for Rat Hippocampus:

-

Chronic Treatment and Tissue Collection:

-

Treat rats with imipramine (e.g., 10 mg/kg/day, i.p.) or vehicle for 21 days.

-

24 hours after the last injection, euthanize the animals and rapidly dissect the hippocampi.

-

-

Protein Extraction:

-

Homogenize the hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.[23]

-

Centrifuge the homogenates and collect the supernatant containing the protein extracts.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against pCREB, total CREB, and BDNF overnight at 4°C.[25]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[25]

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize pCREB levels to total CREB and BDNF levels to a loading control (e.g., GAPDH or β-actin).

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[8][26]

-

Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][26]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[26]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[26]

Conclusion

This compound remains an invaluable tool in foundational neuroscience research. Its well-characterized pharmacology and diverse effects on neurotransmitter systems and intracellular signaling pathways provide a robust platform for investigating the neurobiology of mood and the mechanisms of antidepressant efficacy. This technical guide offers a detailed resource for researchers, providing essential data and experimental protocols to facilitate the use of imipramine in their studies. By understanding its multifaceted actions and employing standardized experimental procedures, the scientific community can continue to leverage imipramine to unravel the complexities of the brain.

References

- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 2. Imipramine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. protocols.io [protocols.io]

- 5. Adrenergic, serotoninergic, histaminergic, and imipramine binding sites in post-mortal human cerebral microvessel preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 7. Absolute bioavailability of imipramine: influence of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. mmpc.org [mmpc.org]

- 18. goums.ac.ir [goums.ac.ir]

- 19. Evidence for high affinity [3H] imipramine binding sites in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 23. axolbio.com [axolbio.com]

- 24. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 26. Pharmacokinetics of imipramine after single and multiple intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Shifting Landscape of a Classic Antidepressant: An In-depth Technical Guide to the Early-Stage Investigation of Imipramine Hydrochloride's Off-Label Applications

For Immediate Release

This whitepaper provides a comprehensive technical overview of the burgeoning preclinical and early-stage clinical research into the off-label applications of imipramine hydrochloride. While traditionally recognized for its role in managing major depressive disorder, a growing body of evidence, detailed herein, illuminates its potential as a therapeutic agent in oncology, inflammatory conditions, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of current findings, experimental methodologies, and implicated signaling pathways to guide future investigation.

Executive Summary

Imipramine, a tricyclic antidepressant, is demonstrating significant promise beyond its established psychiatric indications. Preclinical studies have revealed potent anti-cancer properties, particularly in breast, prostate, and oral squamous cell carcinomas. The mechanisms underpinning these effects are multifaceted, involving the induction of cell cycle arrest, inhibition of DNA repair pathways, and modulation of key oncogenic signaling cascades such as Estrogen Receptor-α (ER-α), PI3K/AKT, and NF-κB. Furthermore, emerging research highlights its immunomodulatory, antiviral, and antibacterial activities. This guide consolidates the available quantitative data, provides detailed experimental protocols from key studies, and visualizes the complex molecular interactions, offering a foundational resource for the continued exploration of imipramine's therapeutic potential.

Oncology: A Primary Focus of Repurposing Efforts

The most substantial body of off-label research for imipramine lies in the field of oncology. Studies have demonstrated its efficacy in inhibiting tumor growth and progression across various cancer types.

Breast Cancer

In preclinical models of breast cancer, imipramine has been shown to block the growth of both triple-negative (TNBC) and estrogen receptor-positive (ER+) subtypes.[1][2] Its mechanisms of action include inducing cell cycle arrest and inhibiting homologous recombination (HR) and non-homologous end joining (NHEJ) mediated DNA repair.[1][3] A key finding is imipramine's ability to inhibit ER-α signaling, sensitizing ER+ breast cancer cells to anti-estrogen therapies like tamoxifen.[1][2] Furthermore, it enhances the efficacy of PARP inhibitors, such as olaparib, in TNBC models.[1][2] These promising preclinical results have led to the initiation of clinical trials to evaluate imipramine's efficacy in breast cancer patients.[1][2]

Prostate Cancer

In the context of metastatic castration-resistant prostate cancer (mCRPC), imipramine has been shown to inhibit cell migration and invasion.[4] This effect is mediated through the suppression of the AKT-mediated NF-κB signaling pathway.[4] While it did not induce cell death, imipramine attenuated the proliferation of PC-3 cells and downregulated the expression of key signaling proteins and pro-inflammatory cytokines.[4]

Oral Squamous Cell Carcinoma (OSCC)

Studies using a SAS-bearing xenograft animal model have demonstrated that imipramine significantly suppresses tumor growth in OSCC.[5] Its anti-tumor effects are attributed to the induction of apoptosis through both caspase-dependent and -independent pathways, inhibition of the epithelial-to-mesenchymal transition (EMT), and downregulation of phosphorylated AKT, ERK, and STAT3.[5]

Other Cancers

Preliminary in vitro and in vivo studies have suggested potential anti-tumor effects of imipramine in small cell lung cancer, non-small cell lung cancer, glioblastoma, and colorectal cancer.[2] In colorectal cancer, imipramine has been shown to have Fascin1-dependent anti-invasive and anti-metastatic effects, leading to a phase II clinical trial.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited preclinical and clinical investigations.

Table 1: In Vitro Efficacy of Imipramine in Cancer Cell Lines

| Cancer Type | Cell Line | Endpoint | Imipramine Concentration | Result | Reference |

| Breast Cancer | MDA-MB-231 | Cell Viability (96h) | 10 µM | ~50% reduction | [1] |

| Breast Cancer | MCF7 | Cell Viability (96h) | 10 µM | ~40% reduction | [1] |

| Prostate Cancer | PC-3 | Cell Migration | 10-40 µM | Dose-dependent inhibition | [4] |

| Prostate Cancer | PC-3 | Cell Invasion | 10-40 µM | Dose-dependent inhibition | [4] |

| Brucella abortus | - | Bacterial Survival (48h) | 0.25 mM | Significant reduction | [8] |

Table 2: In Vivo Efficacy and Dosing of Imipramine

| Condition | Animal Model | Imipramine Dose | Outcome | Reference |

| Oral Squamous Cell Carcinoma | SAS-bearing xenograft mice | Not Specified | Significant tumor growth suppression | [5] |

| Brucellosis | BALB/c mice | 10 mg/kg, 20 mg/kg | Significant decrease in bacterial loads in spleen and liver | [8] |

| Stress-induced inflammation | C57BL/6 mice | 15 mg/kg (in drinking water) | Attenuated corticosterone and IL-6 responses | [9] |

| Depression (antidepressant action) | Wistar-Hannover rats | 10, 20, 30, 50 mg/kg (acute) | Dose-dependent reduction in immobility | [10] |

| Depression (antidepressant action) | Wistar-Hannover rats | 10, 30 mg/kg (chronic) | Reduced immobility | [10] |

| Painful Polyneuropathy | Human | 75 mg/day | Significant pain reduction vs. placebo | [11] |

Key Experimental Protocols

Cell Viability and Proliferation Assays

-

Alamar Blue Assay: As described in the study on breast cancer, MDA-MB-231 and MCF7 cells were treated with varying doses of imipramine for 96 hours.[1] Cell viability was assessed using Alamar Blue according to the manufacturer's instructions.

-

Colony Formation Assay: Following treatment with imipramine for 7 days (with media replenishment every 3 days), long-term cell proliferation was evaluated by staining colonies with crystal violet and counting the number of colonies.[1]

-

MTT Assay: To determine the non-cytotoxic concentration of imipramine on RAW 264.7 cells, the MTT assay was utilized.[8]

Migration and Invasion Assays

-

Wound Healing Assay: To assess cell migration, a scratch was made in a confluent monolayer of PC-3 cells. The rate of wound closure was monitored over time in the presence of different concentrations of imipramine.[4]

-

Transwell Invasion Assay: The invasive potential of PC-3 cells was measured using Matrigel-coated transwell inserts. Cells that invaded through the matrix in response to imipramine treatment were stained and quantified.[4]

Western Blot Analysis

To investigate the effect of imipramine on protein expression, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., ER-α, TFF1, p-AKT, p-p65).[1][2][4] β-actin was commonly used as a loading control.[1][2]

Gene Expression Analysis (qPCR)

Total RNA was extracted from cells treated with imipramine or vehicle. cDNA was synthesized, and quantitative real-time PCR was performed to measure the relative expression of target genes such as ESR1 and TFF1.[1][2]

In Vivo Tumor Xenograft Model

As described for OSCC research, SAS cells were subcutaneously injected into nude mice.[5] Once tumors were established, mice were treated with imipramine, and tumor growth was monitored using imaging techniques like computer tomography (CT) and confirmed by histological analysis of excised tumors.[5]

Signaling Pathways and Molecular Mechanisms

The off-label effects of imipramine are underpinned by its interaction with multiple intracellular signaling pathways.

Estrogen Receptor-α (ER-α) Signaling in Breast Cancer

Imipramine has been shown to inhibit the ER-α signaling pathway in ER+ breast cancer cells.[1][2][3] This is achieved by reducing the expression of ER-α itself and its target genes, such as TFF1.[1][2] This inhibition likely contributes to the sensitization of these cancer cells to anti-estrogen therapies.

AKT/NF-κB Signaling in Prostate Cancer

In metastatic castration-resistant prostate cancer cells, imipramine has been demonstrated to suppress the AKT-mediated NF-κB signaling pathway.[4] This leads to a reduction in cell migration and invasion. Imipramine achieves this by downregulating the phosphorylation of AKT and subsequently inhibiting the downstream activation of IKKα/β, IκBα, and the p65 subunit of NF-κB.[4]

Experimental Workflow for In Vitro Cancer Studies

The general workflow for investigating the in vitro anti-cancer effects of imipramine involves a series of sequential and parallel experiments to assess cytotoxicity, and impact on proliferation, migration, invasion, and underlying molecular mechanisms.

Anti-Inflammatory and Antimicrobial Applications

Anti-Inflammatory Effects

Imipramine has demonstrated anti-inflammatory properties by diminishing stress-induced inflammation.[9] In a mouse model of repeated social defeat, imipramine treatment attenuated the stress-induced increase in plasma corticosterone and the pro-inflammatory cytokine IL-6.[9] This suggests a potential role for imipramine in conditions with a significant inflammatory component.

Antimicrobial Potential

Emerging research points to the potential of imipramine as an antimicrobial agent. It has shown a dose-dependent bactericidal effect against Brucella abortus, the causative agent of brucellosis.[8] In a murine model of this infection, imipramine treatment significantly reduced the bacterial load in the spleen and liver.[8] Additionally, in vitro studies have suggested that imipramine possesses antiviral activity against emerging coronaviruses, including SARS-CoV-2 and MERS-CoV.[12][13]

Neuropathic Pain

While imipramine is used off-label for neuropathic pain, the evidence for its efficacy is not as robust as in other areas.[14][15][16][17] A systematic review found little high-quality evidence to support its use for this indication, citing methodological flaws in existing studies.[16][17] However, some studies have shown a benefit over placebo.[11] For instance, in a randomized controlled trial on painful polyneuropathy, imipramine at 75 mg/day provided significant pain relief compared to placebo.[11] The combination of imipramine and pregabalin was even more effective, though with a higher rate of side effects.[11]

Future Directions and Conclusion

The early-stage investigations into the off-label uses of this compound are revealing a therapeutic potential that extends far beyond its original indication. The compelling preclinical data in oncology, particularly in breast and prostate cancer, have paved the way for clinical trials that could reposition this well-established drug as a valuable component of cancer therapy. Its anti-inflammatory and antimicrobial activities also warrant further exploration.

For researchers and drug development professionals, imipramine represents a promising candidate for drug repurposing. Its known safety profile and pharmacokinetic properties can expedite the clinical development process. Future research should focus on elucidating the precise molecular mechanisms in a wider range of diseases, optimizing dosing strategies for these new indications, and conducting well-designed clinical trials to validate these preclinical findings. This technical guide serves as a foundational resource to stimulate and inform these critical next steps in unlocking the full therapeutic potential of imipramine.

References

- 1. researchgate.net [researchgate.net]

- 2. The antidepressant imipramine inhibits breast cancer growth by targeting estrogen receptor signaling and DNA repair events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gccri.uthscsa.edu [gccri.uthscsa.edu]

- 4. mdpi.com [mdpi.com]

- 5. Imipramine Suppresses Tumor Growth and Induces Apoptosis in Oral Squamous Cell Carcinoma: Targeting Multiple Processes and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of imipramine on cancer patients over-expressing Fascin1; description of the HITCLIF clinical trial [frontiersin.org]

- 7. Effects of imipramine on cancer patients over-expressing Fascin1; description of the HITCLIF clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vbn.aau.dk [vbn.aau.dk]

- 12. researchgate.net [researchgate.net]

- 13. Antidepressant and Antipsychotic Drugs Reduce Viral Infection by SARS-CoV-2 and Fluoxetine Shows Antiviral Activity Against the Novel Variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Imipramine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imipramine for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dose-Response Studies of Imipramine Hydrochloride in Mouse Behavioral Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imipramine hydrochloride, a tricyclic antidepressant (TCA), is a widely used positive control in preclinical behavioral studies to screen for novel antidepressant compounds. Its mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1] This document provides detailed application notes and protocols for assessing the dose-response effects of this compound in common mouse behavioral paradigms used to model antidepressant-like activity and assess general locomotor function.

Application Notes

This compound's antidepressant-like effects are typically evaluated using the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like response. It is crucial to also assess locomotor activity using the Open Field Test (OFT) to ensure that the observed effects in the FST and TST are not due to a general increase in motor stimulation.

The dose of this compound can significantly influence its behavioral effects. Lower doses may not produce a significant antidepressant-like effect, while higher doses can lead to sedation and reduced locomotor activity, which can confound the interpretation of FST and TST results. Therefore, a comprehensive dose-response study is essential to identify the therapeutic window for imipramine's antidepressant-like effects in a specific mouse strain and experimental conditions. Strain differences in response to imipramine have been observed, highlighting the importance of strain selection and consistent use in these studies.

Data Presentation

The following tables summarize the quantitative dose-response data for this compound in key mouse behavioral tests.

Table 1: Dose-Response of this compound in the Mouse Forced Swim Test (FST)

| Dose (mg/kg, i.p.) | Mouse Strain | Effect on Immobility Time | Reference |

| 5 | Albino | No significant effect | [2] |

| 10 | Albino | Significant decrease | [3] |

| 10 | Wistar Rats | No significant effect (acute) | [4] |

| 10 - 30 | Not Specified | Reduced immobility | [5] |

| 15 | Not Specified | Ineffective in non-stressed mice | [6] |

| 20 | Wistar Rats | Significant decrease | [4] |

| 30 | Wistar Rats | Significant decrease | [4] |

| 50 | Wistar Rats | Significant decrease | [4] |

Note: The effectiveness of imipramine can be influenced by factors such as the mouse strain, stress conditions, and duration of treatment (acute vs. chronic).

Table 2: Dose-Response of this compound in the Mouse Tail Suspension Test (TST)

| Dose (mg/kg, i.p.) | Mouse Strain | Effect on Immobility Time | Reference |

| 2.5 - 20 | Not Specified | Dose-dependent decrease | |

| 8 | NMRI | 43% reduction | |

| 30 | NMRI | Significant decrease in high immobility scorers | [1] |

| 30 | DBA/2J, FVB/NJ, NMRI | Significant reduction |

Note: The response to imipramine in the TST is strain-dependent.

Table 3: Effect of this compound on Locomotor Activity in the Open Field Test (OFT)

| Dose (mg/kg) | Species/Strain | Effect on Locomotor Activity | Reference |

| 5, 10, 15 | Wistar Rats | Decreased locomotor activity (acute and chronic) | |

| 15 | Albino Swiss Mice | No statistically significant increase | |

| 40, 80, 160 (p.o.) | Rats | Dose-dependent decrease in ambulation |

Note: Higher doses of imipramine tend to decrease locomotor activity, which is an important consideration when interpreting data from the FST and TST.

Experimental Protocols

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.

Materials:

-

Glass or Plexiglas cylinder (25 cm height, 10 cm diameter)

-

Water maintained at 23-25°C

-

This compound solution

-

Vehicle (e.g., saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Video recording equipment (optional but recommended)

-

Stopwatch

Procedure:

-

Administer this compound or vehicle via i.p. injection at the desired doses 30-60 minutes before the test.

-

Fill the cylinder with water to a depth of 10-15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

-

Gently place the mouse into the cylinder.

-

The total test duration is typically 6 minutes.

-

Allow the mouse to acclimatize for the first 2 minutes.

-

During the subsequent 4 minutes, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.

-

After the 6-minute session, remove the mouse, dry it with a towel, and return it to its home cage.

-

Analyze the data by comparing the immobility time between the different dose groups and the vehicle control group.

Tail Suspension Test (TST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

This compound solution

-

Vehicle (e.g., saline)

-

Syringes and needles for i.p. injection

-

Video recording equipment (optional but recommended)

-

Stopwatch

Procedure:

-

Administer this compound or vehicle via i.p. injection at the desired doses 30-60 minutes before the test.

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.

-

The total test duration is typically 6 minutes.

-

Record the total time the mouse spends immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

After the 6-minute session, remove the mouse from the suspension and return it to its home cage.

-

Analyze the data by comparing the immobility time between the different dose groups and the vehicle control group.

Open Field Test (OFT)

Objective: To assess general locomotor activity and exploratory behavior.

Materials:

-

Open field arena (a square or circular arena with walls, e.g., 40 cm x 40 cm)

-

This compound solution

-

Vehicle (e.g., saline)

-

Syringes and needles for i.p. injection

-

Video tracking software and camera

Procedure:

-

Administer this compound or vehicle via i.p. injection at the desired doses 30-60 minutes before the test.

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to freely explore the arena for a set period, typically 5-30 minutes.

-

Use video tracking software to record and analyze various parameters, including:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (vertical activity)

-

-

After the session, return the mouse to its home cage.

-

Thoroughly clean the arena between each mouse to remove any olfactory cues.

-

Analyze the data to determine if the different doses of this compound affect locomotor activity.

Mandatory Visualizations

References

- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 2. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of imipramine, ketamine, and zinc in the mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Establishing a Reliable Animal Model of Depression Using Imipramine Hydrochloride

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, necessitating robust preclinical models for the development of novel therapeutic agents. Animal models are indispensable tools for investigating the neurobiological underpinnings of depression and for screening potential antidepressants. The Chronic Unpredictable Mild Stress (CUMS) model is a well-validated paradigm for inducing depressive-like behaviors in rodents, including anhedonia, behavioral despair, and anxiety.[1][2][3]

Imipramine, a tricyclic antidepressant (TCA), is a cornerstone in depression research and serves as a classic positive control in preclinical studies.[4][5][6] It primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability.[4][7] This document provides detailed protocols for establishing a CUMS-induced depression model in rodents and validating the antidepressant-like effects of imipramine hydrochloride.

Mechanism of Action: this compound

Imipramine exerts its therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[7] This inhibition leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[4][7] While it affects both neurotransmitters, imipramine has a higher affinity for SERT.[4] The delayed therapeutic onset, typically several weeks, is thought to involve neuroadaptive changes, including alterations in receptor sensitivity and downstream signaling pathways.[7]

Experimental Protocols

Animal Model: Chronic Unpredictable Mild Stress (CUMS)

The CUMS protocol is designed to induce a state of anhedonia and behavioral despair in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[1][2]

Protocol:

-

Animals: Male Wistar rats or Kunming mice are commonly used. House them individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water, except during specific stress periods.

-

Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

-

Stress Regimen: For 6-7 consecutive weeks, expose the animals to one of the following stressors each day in a random, unpredictable order.[3][8]

-

Food deprivation: 24 hours without food.

-

Water deprivation: 24 hours without water.

-

Cage tilt: Cage tilted at a 45° angle for 24 hours.

-

Soiled cage: 250 ml of water in sawdust bedding for 24 hours.

-

Stroboscopic illumination: Low-intensity flashing lights for 12-14 hours.

-

Overnight illumination: Lights on during the dark cycle.

-

Forced swim: Swimming in cold water (4°C–8°C) for 5 minutes.

-

Restraint stress: Placed in a restrainer for 2 hours.

-

Tail clamp: Clamping of the tail for 1-2 minutes.

-

Foreign environment: Exposure to an unfamiliar cage for 24 hours.

-

-

Control Group: A non-stressed control group should be maintained in a separate room and handled regularly to acclimate them to the experimenter.

This compound Administration

Treatment with imipramine typically begins after an initial period of stress (e.g., 2-3 weeks) and continues for the remainder of the CUMS protocol.

Protocol:

-

Preparation: Dissolve this compound in sterile 0.9% NaCl (saline) solution.

-

Dosage: A common dose is 10-20 mg/kg body weight.[3][9][10] The dose can be adjusted based on the specific animal strain and experimental design.

-

Administration: Administer the solution daily via intraperitoneal (i.p.) injection or oral gavage.[8][10] Alternatively, imipramine can be mixed into food pellets or drinking water for chronic administration.[11]

-

Treatment Groups:

-

Control + Vehicle: Non-stressed animals receiving saline.

-

CUMS + Vehicle: Stressed animals receiving saline.

-

CUMS + Imipramine: Stressed animals receiving imipramine.

-

Behavioral Testing

Behavioral tests are conducted during the final week of the CUMS protocol to assess depressive-like behaviors.

This test measures the loss of interest in rewarding stimuli, a core symptom of depression.[12][13]

Protocol:

-

Habituation: For 3 days prior to testing, habituate the animals to two drinking bottles in their home cage.[12]

-

Testing: Replace the water bottles with one containing 1% sucrose solution and the other containing plain water.[12] The test is typically run for 24-48 hours.

-

Measurement: Weigh the bottles before and after the test to determine the consumption of each liquid. Switch the position of the bottles daily to avoid place preference.[12]

-

Calculation:

-

Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100

-

The FST assesses behavioral despair by measuring the immobility time of an animal when placed in an inescapable water tank.[9][14]

Protocol:

-

Apparatus: Use a transparent cylindrical tank (e.g., 25-30 cm height, 10-20 cm diameter) filled with water (25°C) to a depth where the animal cannot touch the bottom (e.g., 10-15 cm).[9][14]

-

Procedure: Place the animal in the water for a 6-minute session.[9]

-

Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[9]

The OFT is used to assess general locomotor activity and anxiety-like behavior, ensuring that the effects observed in the FST are not due to motor impairments.

Protocol:

-

Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and peripheral zones.

-

Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.

-

Scoring: Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Overall Experimental Workflow

Data Presentation and Expected Outcomes

Quantitative data should be presented clearly to allow for straightforward interpretation. The expected outcome is that chronic imipramine treatment will reverse the depressive-like behaviors induced by CUMS.

Table 1: this compound Dosing Regimens

| Animal Model | Route of Administration | Dose Range (mg/kg/day) | Treatment Duration | Reference |

| Mice (CUMS) | Gavage | 15 | 6 weeks | [3] |

| Rats (CUMS) | Intraperitoneal (i.p.) | 10 | 5 weeks | [8] |

| Mice (FST) | Intraperitoneal (i.p.) | 10 | Acute (20 min pre-test) | [9] |

| Rats (Stress) | Oral | 20 | 3-5 weeks | [15] |

| Mice | Food Pellets | 7 | 4 weeks | [11] |

Table 2: Representative Behavioral Test Outcomes

| Group | Sucrose Preference (%) | Immobility Time in FST (seconds) | Total Distance in OFT (meters) |

| Control + Vehicle | ~75-85% | ~120-140 s | Normal |

| CUMS + Vehicle | ↓ ~40-50% | ↑ ~170-190 s | No significant change or slight decrease |

| CUMS + Imipramine | ↑ ~70-80% | ↓ ~130-150 s | No significant change |

Note: Values are illustrative and will vary based on the specific animal strain, stress protocol, and laboratory conditions.

Logical Relationship of CUMS and Imipramine Effect

Conclusion

The Chronic Unpredictable Mild Stress model, in conjunction with the reference antidepressant imipramine, provides a reliable and valid platform for studying depression and screening novel therapeutic compounds.[1][2] Adherence to detailed and consistent protocols for stress induction, drug administration, and behavioral testing is critical for obtaining reproducible and interpretable results. The reversal of CUMS-induced anhedonia and behavioral despair by imipramine serves as a crucial validation point for the model, confirming its sensitivity to clinically effective antidepressants.

References

- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centella asiatica prevents chronic unpredictable mild stress-induced behavioral changes in rats | Biomedical Research and Therapy [bmrat.org]

- 3. dovepress.com [dovepress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Imipramine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. The Effect of Chronic Mild Stress and Imipramine on the Markers of Oxidative Stress and Antioxidant System in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCDR - Antidepressant, Forced swim test, Imipramine, Ketamine [jcdr.net]

- 10. researchgate.net [researchgate.net]

- 11. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]

- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Protocol for Studying Imipramine-Induced Neurogenesis in the Hippocampus

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for investigating the effects of the tricyclic antidepressant imipramine on adult hippocampal neurogenesis. Imipramine has been shown to promote the proliferation and differentiation of neural progenitor cells in the dentate gyrus of the hippocampus, a process believed to contribute to its therapeutic effects in mood disorders.[1][2] The protocols outlined below are designed to enable researchers to assess the cellular and behavioral consequences of imipramine administration in rodent models.

Core Concepts and Mechanisms

Imipramine primarily functions by blocking the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[3] This monoaminergic modulation is thought to trigger downstream signaling cascades that promote neurogenesis. A key pathway implicated in this process is the cyclic AMP (cAMP) response element-binding protein (CREB) signaling cascade.[4][5] Activation of this pathway can lead to the increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival, growth, and plasticity.[3][5][6] Chronic administration of imipramine has been demonstrated to upregulate neurogenesis, and this effect is correlated with behavioral improvements in animal models of depression.[2]

Experimental Design Considerations

When designing a study to investigate imipramine-induced neurogenesis, several factors should be considered:

-

Animal Model: C57BL/6J mice are a commonly used strain for neurogenesis research.[1] The age and sex of the animals can also influence neurogenic rates and behavioral outcomes.[7]

-

Dosage and Administration: Imipramine is typically administered via intraperitoneal (i.p.) injection. A common dose used in mice is 10 mg/kg.[8] The duration of treatment is critical, as chronic administration (e.g., 14-21 days) is often required to observe significant effects on neurogenesis and behavior.[2]

-

Controls: Appropriate control groups are essential for interpreting the results. These should include a vehicle-treated group (e.g., saline) and potentially a positive control group treated with a known neurogenic agent.

-

Timeline: The timing of BrdU injections (for labeling dividing cells) and tissue collection is crucial for assessing different stages of neurogenesis (proliferation, survival, and differentiation).

Data Presentation

Quantitative Analysis of Imipramine's Effects on Hippocampal Neurogenesis

| Parameter | Control (Vehicle) | Imipramine (10 mg/kg) | Fold Change | Reference |

| Cell Proliferation (Ki-67+ cells/DG) | Baseline | Significant Increase | - | [1] |

| Cell Survival (BrdU+ cells/DG) | Baseline | No Significant Change | - | [1] |

| Neuronal Differentiation (% BrdU+/NeuN+ cells) | ~78.5% (sham, 4 weeks) | ~64.5% (sham, 4 weeks) | - | [1] |

| Immature Neurons (DCX+ cells/DG) | Baseline | Increased Immunoreactivity | - | [9] |

Note: The values presented are illustrative and can vary based on the specific experimental conditions. DG refers to the Dentate Gyrus.

Behavioral Outcomes Following Imipramine Treatment

| Behavioral Test | Parameter | Control (Vehicle) | Imipramine (15 mg/kg) | Effect | Reference |

| Forced Swim Test | Immobility Time (s) | Increased in stress models | Decreased | Antidepressant-like | [10] |

| Climbing Behavior (s) | Decreased in stress models | No significant change | - | [10] | |

| Swimming Behavior (s) | Decreased in stress models | Increased | Antidepressant-like | [10] | |

| Novelty-Suppressed Feeding Test | Latency to Feed (s) | Longer in stress models | Shorter | Anxiolytic-like | [11][12] |

Experimental Protocols

Animal Treatment and BrdU Labeling

This protocol describes the chronic administration of imipramine and the use of Bromodeoxyuridine (BrdU) to label newly synthesized DNA in proliferating cells.

Materials:

-

Imipramine hydrochloride (e.g., Sigma-Aldrich)

-

Sterile saline (0.9% NaCl)

-

Bromodeoxyuridine (BrdU) (e.g., Sigma-Aldrich)

-

Animal scales

-

Syringes and needles for injection

Procedure:

-

Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the housing facility for at least one week before the experiment.

-

Drug Preparation: Dissolve this compound in sterile saline to a final concentration of 1 mg/ml. Prepare fresh daily.

-

Imipramine Administration: Administer imipramine (10 mg/kg, i.p.) or vehicle (saline) daily for 21 consecutive days.

-

BrdU Preparation: Dissolve BrdU in sterile saline to a concentration of 10 mg/ml.

-

BrdU Injection: To label proliferating cells, administer BrdU (200 mg/kg, i.p.) daily for the first 5 days of imipramine treatment.[1]

-

Tissue Collection: 24 hours after the last imipramine injection (for proliferation studies) or 3-4 weeks after the last BrdU injection (for survival and differentiation studies), perfuse the animals for tissue collection.

Immunohistochemistry for Neurogenesis Markers

This protocol details the staining of brain sections to visualize markers of cell proliferation (Ki-67), immature neurons (Doublecortin, DCX), and mature neurons (NeuN).

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-buffered saline (PBS)

-

Sucrose solutions (20% and 30% in PBS)

-

Cryostat or vibrating microtome

-

Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibodies:

-

Secondary antibodies (fluorescently-conjugated)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to 20% sucrose in PBS until it sinks, then to 30% sucrose in PBS until it sinks.

-

Sectioning: Freeze the brain and cut 40 µm coronal sections through the hippocampus using a cryostat or vibrating microtome.

-

Antigen Retrieval (for BrdU): For BrdU staining, incubate sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate buffer (pH 8.5).

-

Blocking and Permeabilization: Wash sections in PBS and then incubate in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections in PBS and incubate with the appropriate fluorescently-conjugated secondary antibody for 2 hours at room temperature.

-

Counterstaining and Mounting: Wash sections in PBS, counterstain with DAPI for 10 minutes, wash again, and mount onto slides with mounting medium.

-

Imaging and Analysis: Visualize the sections using a fluorescence or confocal microscope. Quantify the number of labeled cells in the dentate gyrus using stereological methods.

Forced Swim Test (FST)

The FST is a widely used behavioral test to assess antidepressant efficacy.

Materials:

-

Cylindrical glass beaker (25 cm height, 10 cm diameter)[8]

-

Water (25°C)[8]

-

Video recording equipment

Procedure:

-

Apparatus Setup: Fill the beaker with water to a depth of 10 cm.[8]

-

Pre-test Session (Day 1): Place each mouse individually into the beaker for a 15-minute swim session. This is to induce a state of behavioral despair.

-

Drug Administration: 24 hours after the pre-test, administer imipramine (10 mg/kg, i.p.) or vehicle.

-

Test Session (Day 2): 30-60 minutes after drug administration, place the mice back into the swim apparatus for a 6-minute test session.[13]

-

Data Analysis: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.[8][13] A decrease in immobility time is indicative of an antidepressant-like effect.[8]

Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety-like behavior and is sensitive to chronic antidepressant treatment.[11][14]

Materials:

-

Open field arena (e.g., 50x50 cm) with a clean floor covering (e.g., bedding)[15]

-

A single food pellet (standard chow)

-

Stopwatch

-

Bright illumination (e.g., 1000 lux)[15]

Procedure:

-

Food Deprivation: Food-deprive the mice for 24 hours prior to the test, with free access to water.[15]

-

Test Setup: Place a single food pellet on a small white paper platform in the center of the brightly lit open field arena.[15]

-